molecular formula C16H27NO B4921905 2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]propan-2-amine

2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]propan-2-amine

Cat. No.: B4921905
M. Wt: 249.39 g/mol
InChI Key: RUYQTDNKQTVYCK-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]propan-2-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a phenoxy group substituted with three methyl groups, a propyl chain, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]propan-2-amine can be achieved through a multi-step process. One common method involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 2,4,6-trimethylphenol with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The resulting acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

    Amination: The alcohol is then converted to the amine through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and suitable bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications and effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]propan-2-amine
  • 2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]propan-1-amine
  • 2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]butan-2-amine

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the phenoxy group

Properties

IUPAC Name

2-methyl-N-[3-(2,4,6-trimethylphenoxy)propyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-12-10-13(2)15(14(3)11-12)18-9-7-8-17-16(4,5)6/h10-11,17H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYQTDNKQTVYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCNC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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